4-Chloro-6-methoxypyrimidine
CAS No.: 26452-81-3
Cat. No.: VC21305407
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26452-81-3 |
---|---|
Molecular Formula | C5H5ClN2O |
Molecular Weight | 144.56 g/mol |
IUPAC Name | 4-chloro-6-methoxypyrimidine |
Standard InChI | InChI=1S/C5H5ClN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 |
Standard InChI Key | KLJGSQVYUGQOAW-UHFFFAOYSA-N |
SMILES | COC1=CC(=NC=N1)Cl |
Canonical SMILES | COC1=CC(=NC=N1)Cl |
Introduction
This compound has gained significant attention in research literature, with notable contributions to understanding its synthesis and applications. One significant reference comes from Zhou, Bishan, Taylor, and Brett Kornau's work published in Tetrahedron Letters in 2005, which explored aspects of this compound's chemistry .
The versatility of 4-Chloro-6-methoxypyrimidine as a synthetic intermediate has made it an important compound in various fields, from pharmaceutical development to agricultural chemistry. Its structural features allow for selective modifications, enabling the creation of diverse derivatives with specific functional properties.
Physical and Chemical Properties
Basic Identification
4-Chloro-6-methoxypyrimidine is registered with the Chemical Abstracts Service (CAS) under the number 26452-81-3. This unique identifier allows researchers to reference the compound consistently across scientific literature and databases. The compound has a molecular formula of C5H5ClN2O, corresponding to a molecular weight of 144.559 g/mol .
The systematic IUPAC name, 4-chloro-6-methoxypyrimidine, clearly indicates the position of substituents on the pyrimidine ring. This naming convention follows standard chemical nomenclature rules, providing unambiguous identification of the compound's structure. The name directly indicates the presence of a chlorine atom at position 4 and a methoxy group at position 6 of the pyrimidine ring.
Understanding the basic identification parameters of this compound is essential for researchers working with it, as it ensures accurate communication and reproducibility in scientific work. These identifiers also facilitate access to relevant literature and databases when conducting research involving this compound.
Structural Characteristics
The molecular structure of 4-Chloro-6-methoxypyrimidine centers around a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, following standard pyrimidine numbering conventions. This heterocyclic core contributes significantly to the compound's chemical behavior and reactivity profile.
The chlorine atom at position 4 serves as an excellent leaving group in nucleophilic aromatic substitution reactions, making this position particularly reactive toward nucleophiles. This reactivity is enhanced by the electron-withdrawing effects of the pyrimidine ring's nitrogen atoms, which create an electron-deficient center at the carbon bearing the chlorine atom.
The methoxy group at position 6 influences the electronic distribution within the ring by donating electrons through resonance and inductive effects. This electron donation partially counterbalances the electron-withdrawing nature of the ring nitrogens, creating a molecule with a nuanced electronic profile that determines its reactivity patterns.
These structural characteristics collectively make 4-Chloro-6-methoxypyrimidine an ideal building block for synthetic chemists seeking to create more complex molecules through selective transformations at the reactive C-4 position while maintaining the stability provided by the methoxy group at C-6.
Physicochemical Parameters
4-Chloro-6-methoxypyrimidine possesses a range of physical and chemical properties that determine its behavior under various conditions. These properties are crucial for understanding its handling requirements, reactivity, and potential applications. The key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of 4-Chloro-6-methoxypyrimidine
Property | Value |
---|---|
Molecular Formula | C5H5ClN2O |
Molecular Weight | 144.559 g/mol |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 225.3±20.0 °C at 760 mmHg |
Melting Point | 30 °C |
Flash Point | 90.1±21.8 °C |
Exact Mass | 144.009033 |
PSA (Polar Surface Area) | 35.01000 |
LogP | 1.52 |
Vapour Pressure | 0.1±0.4 mmHg at 25°C |
Index of Refraction | 1.520 |
Recommended Storage | 0-10°C |
The physical state of 4-Chloro-6-methoxypyrimidine at ambient temperature is a crystalline solid, given its melting point of 30°C. Under normal laboratory conditions, it may exist close to its melting point, requiring careful handling and storage considerations .
The compound has moderate lipophilicity as indicated by its LogP value of 1.52, suggesting reasonable permeability across biological membranes and moderate solubility in organic solvents. This property is particularly relevant for its applications in pharmaceutical development and biochemical research .
Applications and Uses
Pharmaceutical Development
Synthesis and Chemical Reactions
Parameter | Method 1 (DMF) | Method 2 (DIPEA) |
---|---|---|
Reagent Ratio | 100g 4-Chloro-6-methoxypyrimidine to 400g phosphorus oxychloride | 100g 4-Chloro-6-methoxypyrimidine to 400g phosphorus oxychloride |
Catalyst | 30g dry DMF | 38g dry DIPEA |
Reaction Temperature | 80-85°C | 100°C |
Reaction Time | 7 hours | 7 hours |
Yield | 95.6% | 97.55% |
Product Purity | 99.6% | 99.3% |
This method has been reported to achieve high purity (99.3-99.6%) and excellent yields (95.6-97.55%) of 4,6-dichloropyrimidine . The optimization of the conversion process demonstrates the importance of 4-Chloro-6-methoxypyrimidine in sustainable chemical manufacturing, where recovery and reuse of by-products can significantly improve economic and environmental outcomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume